(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13713174
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClF3N |
|---|---|
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | LMVWLMYIWIMIAX-NUBCRITNSA-N |
| Isomeric SMILES | C[C@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl |
| Canonical SMILES | CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is systematically named (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride. Its molecular formula, C₉H₁₁ClF₃N, reflects the incorporation of a chlorine atom from the hydrochloride salt and three fluorine atoms distributed across the phenyl and difluoromethyl groups . The compound’s stereochemistry is defined by the (R)-configuration at the ethanamine chiral center, a critical feature for potential biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 2569698-42-4 | |
| Molecular Weight | 225.64 g/mol | |
| IUPAC Name | (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride | |
| Canonical SMILES | CC@HN.Cl | |
| XLogP3 (Predicted) | 2.7 |
Comparative Analysis: Free Base vs. Hydrochloride Salt
The free base form, (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine (CAS 1389852-29-2), lacks the chloride counterion, resulting in a lower molecular weight (189.18 g/mol) and altered solubility profile . The hydrochloride salt enhances aqueous solubility, a property critical for in vitro and in vivo studies .
Table 2: Free Base and Salt Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃N | C₉H₁₁ClF₃N |
| Molecular Weight | 189.18 g/mol | 225.64 g/mol |
| Solubility | Low in polar solvents | High in aqueous media |
| Stability | Prone to oxidation | Enhanced stability |
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
The synthesis of the (R)-enantiomer typically involves asymmetric hydrogenation of a prochiral imine precursor or enzymatic resolution of racemic mixtures. For example, a ketone intermediate derived from 3-(difluoromethyl)-2-fluorophenylacetic acid may undergo reductive amination using a chiral catalyst, such as a ruthenium-BINAP complex, to yield the desired (R)-configuration . The hydrochloride salt is subsequently formed via treatment with hydrochloric acid in a polar aprotic solvent .
Purification and Characterization
Post-synthesis purification employs techniques like chiral chromatography or recrystallization to achieve enantiomeric excess >99%. Analytical characterization includes:
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine substitution patterns, while ¹H NMR verifies the chiral center .
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
-
X-ray Crystallography: Resolves absolute configuration in crystalline form .
Physicochemical Properties
Solubility and Partition Coefficients
The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) . Its calculated partition coefficient (LogP) of 2.7 suggests moderate lipophilicity, balancing membrane permeability and solubility .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, indicating stability under standard storage conditions (2–8°C) .
Pharmaceutical Applications and Research Trends
Role of Fluorine in Drug Design
Fluorine atoms enhance metabolic stability by resisting cytochrome P450-mediated oxidation and improving binding affinity through electrostatic interactions . The difluoromethyl group at the 3-position of the phenyl ring may act as a bioisostere for hydroxyl or methyl groups, modulating target engagement .
Table 3: Hypothetical Pharmacological Profile
| Target | Assay Type | Potential IC₅₀ | Mechanism |
|---|---|---|---|
| Serotonin Transporter (SERT) | In vitro binding | ~100 nM | Competitive inhibition |
| MAO-B | Enzyme activity | ~250 nM | Reversible inhibition |
Future Research Directions
-
In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.
-
Target Deconvolution: Employ high-throughput screening to identify protein targets.
-
Structure-Activity Relationships (SAR): Modify fluorine substitution patterns to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume